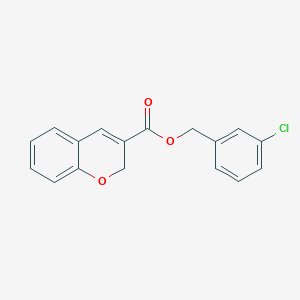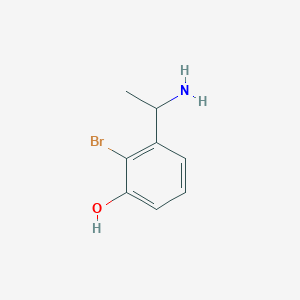
N-((1-Fluorocyclopentyl)methyl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-Fluorocyclopentyl)methyl)thietan-3-amine is a compound that features a fluorinated cyclopentyl group attached to a thietan-3-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Fluorocyclopentyl)methyl)thietan-3-amine typically involves the nucleophilic substitution of a suitable precursor. One common method includes the reaction of 1-fluorocyclopentylmethyl chloride with thietan-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
N-((1-Fluorocyclopentyl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The fluorine atom in the cyclopentyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted cyclopentyl derivatives.
Aplicaciones Científicas De Investigación
N-((1-Fluorocyclopentyl)methyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-((1-Fluorocyclopentyl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The fluorinated cyclopentyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thietan-3-amine moiety can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Thietan-3-amine: A structurally similar compound without the fluorinated cyclopentyl group.
Cyclopentylamine: Lacks the thietan moiety but shares the cyclopentylamine structure.
Fluorocyclopentylamine: Contains the fluorinated cyclopentyl group but lacks the thietan moiety.
Uniqueness
N-((1-Fluorocyclopentyl)methyl)thietan-3-amine is unique due to the combination of the fluorinated cyclopentyl group and the thietan-3-amine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H16FNS |
|---|---|
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
N-[(1-fluorocyclopentyl)methyl]thietan-3-amine |
InChI |
InChI=1S/C9H16FNS/c10-9(3-1-2-4-9)7-11-8-5-12-6-8/h8,11H,1-7H2 |
Clave InChI |
XRSMSPWTALBDTG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CNC2CSC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(R)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12948977.png)

![Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide](/img/structure/B12948989.png)




![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate](/img/structure/B12949022.png)
![1-Oxa-6-azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B12949025.png)
